Acetonylacetone dioxime
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Overview
Description
Acetonylacetone dioxime, also known as 2,5-hexanedione dioxime, is a chemical compound with the molecular formula C6H12N2O2. It is derived from 2,5-hexanedione, an aliphatic diketone. This compound is a colorless to pale yellow liquid with a sweet aromatic odor. It is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetonylacetone dioxime can be synthesized through the reaction of 2,5-hexanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:
C6H10O2+2NH2OH⋅HCl→C6H12N2O2+2H2O+2NaCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is typically purified through distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Acetonylacetone dioxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted oximes and other derivatives.
Scientific Research Applications
Acetonylacetone dioxime has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetonylacetone dioxime involves its ability to form stable complexes with metal ions. This property is exploited in coordination chemistry and catalysis. The compound can also undergo tautomerization, which plays a role in its reactivity and interaction with biological molecules. The molecular targets and pathways involved include metal ion coordination sites and enzyme active sites.
Comparison with Similar Compounds
Similar Compounds
Acetylacetone: Another β-diketone with similar coordination chemistry properties.
2,4-Pentanedione: Shares structural similarities and reactivity with acetonylacetone dioxime.
2,5-Hexanedione: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its ability to form stable dioxime complexes and its specific reactivity in organic synthesis. Its applications in coordination chemistry and potential therapeutic properties also distinguish it from other similar compounds.
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N-(5-hydroxyiminohexan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H12N2O2/c1-5(7-9)3-4-6(2)8-10/h9-10H,3-4H2,1-2H3 |
InChI Key |
ARJRNJXEXXHYDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CCC(=NO)C |
Origin of Product |
United States |
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